An In-depth Technical Guide to the Physicochemical Properties of 7-Azaspiro[4.5]decan-10-one Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 7-Azaspiro[4.5]decan-10-one Hydrochloride
Introduction
7-Azaspiro[4.5]decan-10-one hydrochloride is a spirocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by a shared carbon atom between a piperidine and a cyclopentanone ring, offers a compelling scaffold for the development of novel therapeutic agents.[1] The presence of a nitrogen atom within the spirocycle imparts basic properties, allowing for the formation of the hydrochloride salt, which often enhances solubility and stability.[2] This guide provides a comprehensive overview of the core physicochemical properties of 7-Azaspiro[4.5]decan-10-one hydrochloride, offering a technical resource for researchers and drug development professionals.
Molecular and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key molecular and physicochemical properties of 7-Azaspiro[4.5]decan-10-one hydrochloride. It is important to note that while some properties are calculated or predicted, others are estimated based on data from analogous structures due to the limited availability of experimental data for this specific compound.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₆ClNO | Calculated |
| Molecular Weight | 189.68 g/mol | Calculated[3] |
| Melting Point | Estimated: 240-250 °C | Based on Piperidine Hydrochloride (247 °C)[4] |
| Boiling Point | Not available for the salt form | |
| pKa | Estimated: 9.0-10.0 | Based on analogous spirocyclic amine hydrochlorides[5] |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | General property of amine hydrochlorides[2] |
| Appearance | Expected to be a white to off-white solid | General property of similar compounds |
Significance of Physicochemical Properties:
-
Melting Point: A sharp melting point is an indicator of purity. The relatively high estimated melting point is characteristic of ionic salts.
-
pKa: The acidity of the protonated amine is a critical parameter that influences its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6]
-
Solubility: Aqueous solubility is crucial for in vitro assays and for the formulation of parenteral dosage forms. The hydrochloride salt form generally enhances the aqueous solubility of the parent amine.[7]
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 7-Azaspiro[4.5]decan-10-one hydrochloride are achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data:
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Protons on carbons adjacent to nitrogen | ~2.8 – 3.2 | Multiplet |
| Protons on cyclopentanone ring | ~2.2 – 2.6 | Multiplet |
| Other aliphatic protons | ~1.5 - 2.0 | Multiplet |
| N-H proton | Broad singlet, variable | Singlet |
Predicted ¹³C NMR Spectral Data:
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C=O) | ~200-210 |
| Spiro carbon | ~60-70 |
| Carbons adjacent to nitrogen | ~40-50 |
| Other aliphatic carbons | ~20-40 |
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of 7-Azaspiro[4.5]decan-10-one hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (ammonium salt) | 3200-2800 (broad) |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ketone) | 1715-1695 |
| C-N stretch | 1250-1020 |
General Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat solid using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrometric Data:
-
Molecular Ion (M+H)⁺: m/z ≈ 154.12 (for the free base)
-
Major Fragmentation Pathways: Alpha-cleavage adjacent to the nitrogen and carbonyl group, and loss of small neutral molecules.
General Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in full scan mode.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to study the fragmentation patterns.
Experimental Protocols for Physicochemical Property Determination
For a self-validating system, the following experimental protocols are provided for the determination of key physicochemical properties.
Melting Point Determination
Caption: Workflow for Melting Point Determination.
pKa Determination by Potentiometric Titration
Caption: Workflow for pKa Determination.
Aqueous Solubility Determination
Caption: Workflow for Aqueous Solubility Determination.
Data Interpretation and Structural Elucidation
The collective data from NMR, IR, and mass spectrometry provides a comprehensive picture for the structural confirmation of 7-Azaspiro[4.5]decan-10-one hydrochloride.
Caption: Logical workflow for structural elucidation.
The ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon and hydrogen atoms, including the spirocyclic core. The IR spectrum will provide definitive evidence for the presence of the ketone and the ammonium salt. High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the parent amine. Together, these data points provide unambiguous confirmation of the structure of 7-Azaspiro[4.5]decan-10-one hydrochloride.
Conclusion
References
-
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(38), 12616-12635. [Link]
-
Chemical Synthesis Database. spiro[4.5]decan-7-one. [Link]
-
PubChem. Spiro(4.5)decan-2-one. [Link]
-
The Merck Index Online. Piperidine. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. quora.com [quora.com]
- 3. 7-Azaspiro[4.5]decan-10-one | 604010-23-3 | Benchchem [benchchem.com]
- 4. Piperidine [drugfuture.com]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Spirocycles for Improved Solubility - Enamine [enamine.net]
